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molecular formula C14H14FNO B8545402 3-[6-(2-Fluorophenyl)pyridin-3-yl]propan-1-ol CAS No. 918145-43-4

3-[6-(2-Fluorophenyl)pyridin-3-yl]propan-1-ol

Cat. No. B8545402
M. Wt: 231.26 g/mol
InChI Key: RRDZYNITUUZFQM-UHFFFAOYSA-N
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Patent
US08518976B2

Procedure details

Under argon, 400 mg (1.46 mmol) of 3-(6-(2-fluorophenyl)pyridin-3-yl)propionic acid ethyl ester and 63.8 mg (2.93 mmol) of lithium borohydride were stirred in 20 ml of THF at 40° C. for 3 h. After cooling, the mixture was cautiously hydrolyzed with water, the precipitate was filtered off with suction, and water and methylene chloride were added to the filtrate. The organic phase was separated, washed with water and concentrated. Yield: 241 mg (71%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
63.8 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH2:6][C:7]1[CH:8]=[N:9][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[F:19])=[CH:11][CH:12]=1)C.[BH4-].[Li+].O>C1COCC1>[F:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:10]1[N:9]=[CH:8][C:7]([CH2:6][CH2:5][CH2:4][OH:3])=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)OC(CCC=1C=NC(=CC1)C1=C(C=CC=C1)F)=O
Name
Quantity
63.8 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction, and water and methylene chloride
ADDITION
Type
ADDITION
Details
were added to the filtrate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=N1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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